Daucosterol Daucosterol Daucosterol is a steroid saponin that is sitosterol attached to a beta-D-glucopyranosyl residue at position 3 via a glycosidic linkage. It has bee isolated from Panax japonicus var. major and Breynia fruticosa. It has a role as a plant metabolite. It is a steroid saponin, a beta-D-glucoside and a monosaccharide derivative. It is functionally related to a sitosterol. It derives from a hydride of a stigmastane.
Sitogluside is a natural product found in Acanthus ilicifolius, Iris tectorum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 474-58-8
VCID: VC0543262
InChI: InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3/t21-,22-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1
SMILES: CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C
Molecular Formula: C35H60O6
Molecular Weight: 576.8 g/mol

Daucosterol

CAS No.: 474-58-8

Cat. No.: VC0543262

Molecular Formula: C35H60O6

Molecular Weight: 576.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Daucosterol - 474-58-8

Specification

CAS No. 474-58-8
Molecular Formula C35H60O6
Molecular Weight 576.8 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3/t21-,22-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1
Standard InChI Key NPJICTMALKLTFW-OFUAXYCQSA-N
Isomeric SMILES CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C
SMILES CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C
Canonical SMILES CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C
Appearance Solid powder
Melting Point 275-277°C

Introduction

PropertyValue
Molecular weight576.859 g/mol
Melting point291–293°C (decomposes)
SolubilityInsoluble in water; soluble in DMSO, chloroform

The molecule contains 14 defined stereocenters , contributing to its chiral complexity. X-ray crystallography reveals a planar steroid nucleus with the glucose moiety adopting a chair conformation .

Chemical Characterization

Spectroscopic Identification

Isolation from Mangifera indica roots yielded characteristic spectral data :

Infrared (IR) spectroscopy

  • 3450 cm1^{-1}: O–H stretch (glucoside)

  • 2958–2850 cm1^{-1}: C–H asymmetric stretching (CH3_3, CH2_2)

  • 1664 cm1^{-1}: C=C vibration (steroid nucleus)

1^{1}H NMR (500 MHz, CDCl3_3)

δ (ppm)Assignment
5.35H-6 (steroid Δ5^5 doublet)
4.54H-1' (anomeric proton)
0.68C-18 methyl

13^{13}C NMR (125 MHz, CDCl3_3)

δ (ppm)Assignment
140.7C-5 (steroid)
122.3C-6 (steroid)
102.1C-1' (glucose anomeric)

Pharmacological Activities

Neuroprotective Effects

Daucosterol enhances neural stem cell (NSC) proliferation through IGF1-AKT pathway activation :

  • Cell Counting Kit-8 assay: Increased viable NSC count by 82% at 10 μM vs. control (p < 0.01)

  • Flow cytometry: Elevated Division Index (DivI) from 1.2 to 2.8 in CFSE-labeled NSCs

  • Mechanism: Phosphorylates AKT (3.5-fold increase vs. control) while downregulating PTEN

In ischemic stroke models, daucosterol (20 mg/kg) reduced neuronal loss by 67% through NMDA receptor modulation .

Anti-Cancer Properties

Daucosterol demonstrates broad-spectrum anti-proliferative activity:

Cell LineIC50_{50} (μM)Mechanism
MGC803 (gastric)48.3 ± 2.1Caspase-3 activation (2.8×)
HCT-116 (colon)52.7 ± 3.4Bcl-2/Bax ratio ↓ 0.38×
MCF-7 (breast)56.9 ± 2.8ERα phosphorylation ↓ 57%

In murine H22 hepatoma allografts, 0.5 mg/kg daucosterol reduced tumor volume by 63% without hepatotoxicity .

Hepatoprotective Activity

Combination therapy with umbilical cord MSC-derived exosomes (UCMSC-Exo) showed synergistic effects in liver failure models :

ParameterExosomes AloneExosomes + Daucosterol (20 mg/kg)
ALT reduction42%71%
IL-6 mRNA suppression58%89%
STAT3 phosphorylation39% ↓82% ↓

Daucosterol potentiated exosome-mediated IL-6/STAT3 pathway inhibition, reducing hepatic fibrosis by 54% .

Cardiovascular Benefits

In heart failure with preserved ejection fraction (HFpEF) models :

  • Echocardiography: Reduced E/e' ratio from 18.7 ± 1.2 to 12.4 ± 0.9 (p < 0.01)

  • Biomarkers: Lowered NT-proBNP from 450 ± 32 pg/mL to 210 ± 25 pg/mL

  • Mechanism: PPARα activation (2.1×) with concurrent NF-κB p65 phosphorylation ↓ 68%

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